7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione
Description
This compound is a heterocyclic organic molecule featuring a fused cyclopenta[b]chromene core substituted with bromine at position 7, a 3-chlorophenyl group at position 12, and a thione group at position 11.
Properties
IUPAC Name |
6-bromo-14-(3-chlorophenyl)-2-oxa-14,16-diazatetracyclo[7.4.3.01,10.03,8]hexadeca-3(8),4,6-triene-15-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-11-6-7-16-14(9-11)17-15-5-2-8-19(15,24-16)23(18(25)22-17)13-4-1-3-12(21)10-13/h1,3-4,6-7,9-10,15,17H,2,5,8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPLZNHNPFDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C4=C(C=CC(=C4)Br)OC2(C1)N(C(=S)N3)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]chromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the chlorophenyl group: This step involves a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the thione moiety: The thione group is introduced through a thiation reaction, typically using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or chlorophenyl groups.
Scientific Research Applications
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, aiding in the understanding of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
9-(5-Bromothiophen-2-yl)-2,3,6,7-tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione (C₁₆H₁₄BrNO₂S)
- Key Differences: The target compound replaces the quinoline-dione system with a chromene-thione moiety. Substituents: Bromine is retained, but the 3-chlorophenyl group in the target compound introduces steric bulk compared to the bromothiophene in the analogue.
- Synthesis: Both compounds involve cyclopenta-fused cores, but the analogue employs MnO₂ oxidation for dione formation , whereas the target compound’s thione group suggests sulfur incorporation during synthesis.
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine Derivatives
- Key Differences: Purine derivatives (e.g., compounds 2c and 3c) lack the fused chromene system but share halogen substituents (Cl/Br) and cyclopentyl groups. The target compound’s epiminomethanoimino bridge contrasts with purine’s planar aromatic structure.
- Synthesis : Alkylation with bromocyclopentane (as in ) could parallel methods for introducing the 3-chlorophenyl group in the target compound .
Physicochemical and Electronic Properties
Table 1: Comparative Physicochemical Data
- Electronic Effects: The thione group in the target compound may enhance electrophilicity compared to diones or purines, influencing reactivity and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
